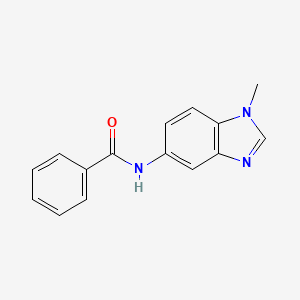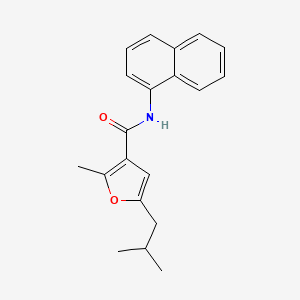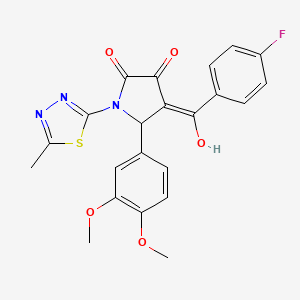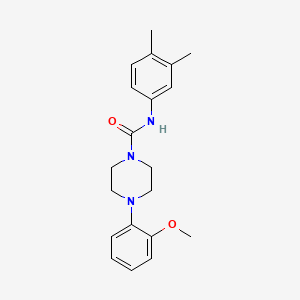
N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide, also known as ABT-639, is a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This ion channel is found in sensory neurons and plays a crucial role in pain sensation. ABT-639 has been extensively studied for its potential use as a therapeutic drug for the treatment of chronic pain.
作用機序
N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide works by binding to the TRPV1 ion channel and blocking its activity. This ion channel is involved in the transmission of pain signals from sensory neurons to the central nervous system. By inhibiting TRPV1, N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide reduces the transmission of pain signals and provides pain relief.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to be highly selective for the TRPV1 ion channel, with little or no activity against other ion channels. It has also been shown to have a long half-life in the body, making it suitable for once-daily dosing. In preclinical studies, N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to be well-tolerated and to have a low potential for toxicity.
実験室実験の利点と制限
One advantage of N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide is its high selectivity for the TRPV1 ion channel, which allows for more precise targeting of pain pathways. However, one limitation is that it may not be effective in all types of pain, as there may be other pain pathways that are not affected by TRPV1 inhibition.
将来の方向性
There are several potential future directions for research on N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide. One area of interest is in combination therapy, where N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide could be used in combination with other pain medications to enhance their effectiveness. Another area of interest is in the development of new formulations of N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide, such as extended-release formulations, to improve patient compliance and reduce dosing frequency. Additionally, further research is needed to fully understand the potential limitations and side effects of N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide, as well as its potential for use in different types of pain.
合成法
The synthesis of N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide involves several steps, starting with the reaction of 2,3-dimethylphenylacetonitrile with 2-methyl-5-nitrobenzenesulfonamide to form the intermediate compound 2,3-dimethyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide. This intermediate is then reduced with hydrogen gas using a palladium catalyst to form the final product, N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide.
科学的研究の応用
N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential use as a therapeutic drug for the treatment of chronic pain. It has been shown to be effective in preclinical models of inflammatory and neuropathic pain. In addition, N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to have a low potential for abuse and addiction, making it a promising alternative to current opioid-based pain medications.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methyl-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-8-7-9-20(17(15)3)22-21(24)19-14-18(11-10-16(19)2)27(25,26)23-12-5-4-6-13-23/h7-11,14H,4-6,12-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLTVLBHABBFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2,4-dimethylphenyl)urea](/img/structure/B5487421.png)
![1'-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]-1,4'-bipiperidine](/img/structure/B5487432.png)

![methyl 2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5487454.png)
![N-(2-chlorophenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5487458.png)
![5-[3,5-diiodo-2-(2-propyn-1-yloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5487463.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5487465.png)


![N-butyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5487507.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5487515.png)
![N-[3-(allyloxy)phenyl]-N'-phenylurea](/img/structure/B5487521.png)

